3-(1-Benzothiophen-3-ylmethyl)piperidine
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Overview
Description
3-(1-Benzothiophen-3-ylmethyl)piperidine is a chemical compound with the molecular formula C14H17NS It is known for its unique structure, which includes a benzothiophene moiety attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzothiophen-3-ylmethyl)piperidine typically involves the reaction of benzothiophene derivatives with piperidine under specific conditions. One common method includes the use of a benzothiophene-3-carbaldehyde as a starting material, which undergoes reductive amination with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzothiophen-3-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the benzothiophene moiety to a dihydrobenzothiophene derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiophene derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(1-Benzothiophen-3-ylmethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Benzothiophen-3-ylmethyl)piperidine involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The piperidine ring may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Benzothiophen-2-ylmethyl)piperidine
- 3-(2-Benzothiophen-3-ylmethyl)piperidine
- 3-(1-Benzofuran-3-ylmethyl)piperidine
Uniqueness
3-(1-Benzothiophen-3-ylmethyl)piperidine is unique due to the position of the benzothiophene moiety, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C14H17NS |
---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-ylmethyl)piperidine |
InChI |
InChI=1S/C14H17NS/c1-2-6-14-13(5-1)12(10-16-14)8-11-4-3-7-15-9-11/h1-2,5-6,10-11,15H,3-4,7-9H2 |
InChI Key |
WAMZCTCAQXKTHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
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